One documented application of 2,4-Dichloro-6-methoxy-1,3,5-triazine involved its use as a reagent in a radioimmunoassay for D-Ala2-Dermorphin, a natural peptide found in the skin of amphibians. This research, published in 1983, demonstrated the compound's ability to participate in the detection of this specific peptide [].
Studies have investigated the use of 2,4-Dichloro-6-methoxy-1,3,5-triazine in the synthesis of [alpha]-cyclodextrin [] rotaxanes. Rotaxanes are a class of supramolecular structures containing a ring-shaped molecule (wheel) threaded onto a rod-like molecule (axle), with stoppers preventing the wheel from sliding off the axle. This research, published in 1998, explored the potential of the compound in creating these complex molecular assemblies [].
Research has also explored the use of 2,4-Dichloro-6-methoxy-1,3,5-triazine as a starting material for the preparation of substituted s-triazines. Triazines are a diverse group of organic compounds with various applications, and this research aimed to develop new derivatives with potential applications in different fields [].
2,4-Dichloro-6-methoxy-1,3,5-triazine is an organic compound with the molecular formula and a molecular weight of approximately 179.99 g/mol. It features a triazine ring, which is a six-membered heterocyclic compound containing three nitrogen atoms. The presence of two chlorine atoms and a methoxy group at specific positions on the ring contributes to its unique chemical properties and biological activities. This compound is recognized for its role as an important intermediate in the synthesis of various chemical products, including ultraviolet light absorbers.
The chemical behavior of 2,4-dichloro-6-methoxy-1,3,5-triazine includes:
These reactions are facilitated by the compound's electrophilic nature due to the electron-withdrawing chlorine atoms.
2,4-Dichloro-6-methoxy-1,3,5-triazine exhibits significant biological activity. It has been studied for its potential as:
Its biological profile indicates potential applications in both agriculture and pharmaceuticals.
The applications of 2,4-dichloro-6-methoxy-1,3,5-triazine include:
These applications underscore its importance in both chemical manufacturing and agricultural sectors.
Interaction studies involving 2,4-dichloro-6-methoxy-1,3,5-triazine have focused on:
Such studies are crucial for optimizing its use in practical applications while minimizing adverse effects.
Several compounds share structural similarities with 2,4-dichloro-6-methoxy-1,3,5-triazine. Here are notable examples:
Compound Name | Similarity | Key Features |
---|---|---|
2-Chloro-4-methoxy-1,3,5-triazine | 0.95 | Lacks one chlorine atom; used similarly as an herbicide. |
2-Amino-4,6-dimethoxy-1,3,5-triazine | 0.58 | Contains amino groups; studied for different biological activities. |
2-Chloro-4-methyl-1,3,5-triazine | 0.55 | Methyl group instead of methoxy; different reactivity patterns. |
These compounds highlight the uniqueness of 2,4-dichloro-6-methoxy-1,3,5-triazine due to its specific substitution pattern and resultant chemical properties.
Irritant